Cas no 852180-57-5 (Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-)

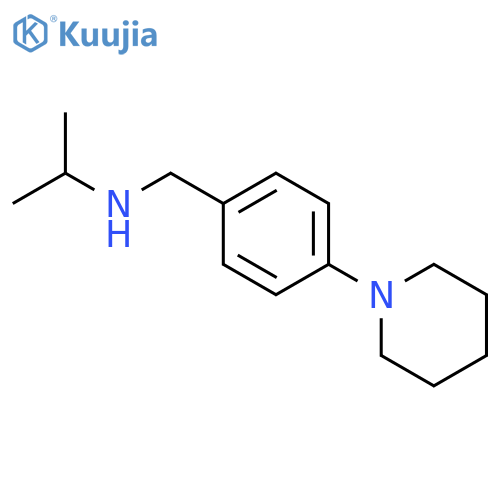

852180-57-5 structure

商品名:Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-

- N-(4-Piperidin-1-ylbenzyl)propan-2-amine

- N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine

- {[4-(piperidin-1-yl)phenyl]methyl}(propan-2-yl)amine

- N-(4-(Piperidin-1-yl)benzyl)propan-2-amine

- AKOS008989969

- N-Isopropyl-4-piperidin-1-ylbenzylamine

- N-Isopropyl-N-4-(piperidin-1-yl)benzylamine

- AS-9227

- DTXSID10427643

- 852180-57-5

- N-(4-PIPERIDIN-1-YLBENZYL)PROPANE-2-AMINE

- CS-0362227

- J-523076

- N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine

- MFCD07368526

- SCHEMBL2238765

-

- MDL: MFCD07368526

- インチ: InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3

- InChIKey: NDBGEFCTVZDCHP-UHFFFAOYSA-N

- ほほえんだ: CC(C)NCC1=CC=C(C=C1)N2CCCCC2

計算された属性

- せいみつぶんしりょう: 232.19400

- どういたいしつりょう: 232.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- 密度みつど: 0.981

- ふってん: 356.5°C at 760 mmHg

- フラッシュポイント: 137.5°C

- 屈折率: 1.532

- PSA: 15.27000

- LogP: 3.63080

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- セキュリティ情報

- 危害声明: Corrosive

-

危険物標識:

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR4372-1g |

N-Isopropyl-4-(piperidin-1-yl)benzylamine |

852180-57-5 | 1g |

£153.00 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432897-1g |

N-(4-(piperidin-1-yl)benzyl)propan-2-amine |

852180-57-5 | 97% | 1g |

¥1600.00 | 2024-07-28 | |

| Ambeed | A367580-1g |

N-(4-(Piperidin-1-yl)benzyl)propan-2-amine |

852180-57-5 | 97% | 1g |

$206.0 | 2024-04-17 |

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

852180-57-5 (Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-) 関連製品

- 4945-47-5(Bamipine)

- 214759-73-6(1-[4-(piperidin-1-yl)phenyl]methanamine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:852180-57-5)Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-

清らかである:99%

はかる:1g

価格 ($):185.0